molecular formula C13H20N2O3S B4865869 ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4865869
M. Wt: 284.38 g/mol
InChI Key: IDAYKAWEICFHIO-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes a thiophene ring, an ester group, and a dimethylaminoacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of 4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate, followed by the introduction of the dimethylaminoacetamido group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-5,5,7,7-TETRAMETHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
  • 2-(DIMETHYLAMINO)ETHYL METHACRYLATE

Comparison: Compared to similar compounds, ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic structures and in the study of enzyme interactions.

Properties

IUPAC Name

ethyl 2-[[2-(dimethylamino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-6-18-13(17)11-8(2)9(3)19-12(11)14-10(16)7-15(4)5/h6-7H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAYKAWEICFHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

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